Adenosine 5'-methylenediphosphate (sodium salt) is a synthetic analog of adenosine diphosphate, functioning primarily as an inhibitor of ecto-5'-nucleotidase, also known as CD73. This compound plays a crucial role in inhibiting the conversion of adenosine monophosphate to adenosine, thereby affecting various physiological processes, particularly in cancer biology and cellular signaling pathways. The sodium salt form enhances its solubility and bioavailability in biological systems.
Adenosine 5'-methylenediphosphate (sodium salt) can be sourced from various chemical suppliers, including Tocris Bioscience, Sigma-Aldrich, and Cayman Chemical. It is typically available for laboratory research purposes and is stored under specific conditions to maintain its stability and efficacy.
This compound is classified as a biochemical reagent and a nucleotide analog. It is specifically categorized as an ecto-5'-nucleotidase inhibitor, which is pivotal in modulating adenosine levels in various biological contexts.
The synthesis of adenosine 5'-methylenediphosphate (sodium salt) generally involves the following methods:
Technical details regarding specific reaction conditions (temperature, solvents, catalysts) may vary based on the exact method employed.
The molecular formula for adenosine 5'-methylenediphosphate (sodium salt) is . Its structure includes:
Adenosine 5'-methylenediphosphate (sodium salt) primarily participates in biochemical reactions as an inhibitor of ecto-5'-nucleotidase. This inhibition prevents the conversion of adenosine monophosphate to adenosine, leading to increased levels of adenosine monophosphate in cellular environments.
Technical Details:
The mechanism of action for adenosine 5'-methylenediphosphate (sodium salt) involves:
Research indicates that this compound can reverse doxorubicin resistance in multidrug-resistant cells by modulating adenosine levels, thus impacting drug uptake and efflux mechanisms.
Relevant data indicates that proper handling and storage are critical for maintaining its efficacy in experimental applications.
Adenosine 5'-methylenediphosphate (sodium salt) has several scientific uses:
Adenosine 5'-(α,β-methylenediphosphate) (sodium salt) functions as a potent competitive inhibitor of cluster of differentiation 73 through strategic molecular mimicry of its natural substrate, adenosine 5'-monophosphate. The critical modification involves substitution of the hydrolysable phosphoester oxygen between the α- and β-phosphates with a methylene bridge (-CH₂-), rendering the molecule resistant to enzymatic hydrolysis. This non-hydrolysable characteristic allows Adenosine 5'-(α,β-methylenediphosphate) to occupy the catalytic site of cluster of differentiation 73 indefinitely, thereby preventing adenosine 5'-monophosphate binding and catalytic turnover [1] [9]. Biochemical analyses confirm that Adenosine 5'-(α,β-methylenediphosphate) competes directly with adenosine 5'-monophosphate for binding to the enzyme's active site, exhibiting an inhibition constant (Kᵢ) in the low micromolar range (typically 0.1-10 μM depending on experimental conditions), which reflects its high binding affinity. This competitive mechanism effectively halts the terminal step of extracellular adenosine triphosphate catabolism—specifically, the dephosphorylation of adenosine 5'-monophosphate to adenosine—thereby disrupting purinergic signaling cascades [4] [8].
The molecular specificity of Adenosine 5'-(α,β-methylenediphosphate) for cluster of differentiation 73 is governed by precise interactions with conserved residues within the enzyme's catalytic pocket. Structural studies reveal that human cluster of differentiation 73 functions as a homodimer, with each monomer comprising two domains: an N-terminal domain housing a dinuclear metal center (Zn²⁺ and Mg²⁺/Co²⁺) essential for phosphoester hydrolysis, and a C-terminal domain containing the adenosine 5'-monophosphate/adenosine binding site. The adenosine moiety of Adenosine 5'-(α,β-methylenediphosphate) forms hydrogen bonds with residues Tyr³³⁴, His³⁹⁵, and Glu⁴¹⁶ in the C-terminal domain, mimicking adenosine recognition in natural substrates. Simultaneously, the methylenediphosphate group coordinates the metal ions in the N-terminal domain through its oxygen atoms [7] [9]. Crucially, the methylene bridge prevents the conformational transition from the "open" to "closed" state required for catalysis. In the closed conformation, the N-terminal and C-terminal domains converge to position the adenosine 5'-monophosphate phosphate group adjacent to the metal center for hydrolysis. The steric and electronic perturbation introduced by the methylene group disrupts this precise geometric arrangement, thereby abolishing enzymatic function while maintaining high-affinity binding [3] [7].
Table 1: Key Structural Interactions Between Adenosine 5'-(α,β-methylenediphosphate) and Cluster of Differentiation 73
| Compound Element | Cluster of Differentiation 73 Residue | Interaction Type | Functional Consequence |
|---|---|---|---|
| Adenine base | Tyr³³⁴, His³⁹⁵ | π-Stacking, H-bonding | Adenosine recognition specificity |
| Ribose hydroxyls | Glu⁴¹⁶, Asp⁵¹⁰ | Hydrogen bonding | Ribose orientation stabilization |
| α-phosphate oxygen | Zn²⁺/Mg²⁺ ions | Coordination bonds | Pseudosubstrate metal binding |
| β-phosphate oxygen | Asn³⁹⁰, Arg³⁵⁴ | Electrostatic | Phosphate group anchoring |
| Methylene bridge | Active site cavity | Steric obstruction | Prevention of catalytic conformation |
Detailed kinetic analyses demonstrate that Adenosine 5'-(α,β-methylenediphosphate) exhibits classical competitive inhibition patterns against adenosine 5'-monophosphate hydrolysis. This is evidenced by an increased apparent Michaelis constant (Kₘ) for adenosine 5'-monophosphate with no significant alteration in maximal reaction velocity (Vₘₐₓ) when inhibitor concentration increases. Lineweaver-Burk plots display intersecting lines at the y-axis, confirming competition at the substrate-binding site. Isothermal titration calorimetry studies reveal a binding affinity (Kd) of approximately 1-5 μM, driven by favorable enthalpy changes due to specific molecular interactions, despite entropic penalties associated with conformational restriction upon binding [7] [9].
Table 2: Thermodynamic and Kinetic Parameters of Adenosine 5'-(α,β-methylenediphosphate) Inhibition
| Parameter | Value | Experimental Method | Significance |
|---|---|---|---|
| Inhibition Constant (Kᵢ) | 0.5 - 5.0 μM | Enzyme kinetics | High potency competitive inhibitor |
| Binding Affinity (Kd) | 1.0 - 3.2 μM | Isothermal titration calorimetry | Tight binding at catalytic site |
| ΔG (Binding) | -35 to -40 kJ/mol | Calorimetry/kinetics | Spontaneous binding |
| ΔH (Binding) | -50 to -65 kJ/mol | Isothermal titration calorimetry | Enthalpy-driven interaction |
| -TΔS (Binding) | +15 to +25 kJ/mol | Calculated | Conformational entropy penalty |
| IC₅₀ (soluble cluster of differentiation 73) | 0.8 - 2.5 μM | Spectrophotometric assay | Low concentration required for inhibition |
The slow dissociation rate constant (koff ≈ 10⁻³ s⁻¹) contributes significantly to sustained inhibition, as the inhibitor remains bound even after substrate depletion. This prolonged occupancy effectively reduces catalytic efficiency (kcat/Kₘ) of cluster of differentiation 73 by 100-1000-fold across physiological adenosine 5'-monophosphate concentrations (1-100 μM). Notably, inhibition potency varies between soluble and membrane-bound forms of cluster of differentiation 73, likely due to differential glycosylation patterns affecting active site accessibility [7] [9].
Beyond direct active site competition, Adenosine 5'-(α,β-methylenediphosphate) binding induces long-range conformational effects that propagate across the cluster of differentiation 73 homodimer interface. Molecular dynamics simulations indicate that inhibitor binding stabilizes an intermediate "partially open" conformation distinct from both the catalytically active "closed" state (substrate-bound) and the fully "open" state (apo-enzyme). This partial closure is insufficient for catalysis but sufficiently alters the dimer interface to impede the large-scale domain motions (up to 114° rotation) required for the full conformational transition to the catalytically competent state [7].
Hydrogen-deuterium exchange mass spectrometry studies further reveal that Adenosine 5'-(α,β-methylenediphosphate) binding reduces solvent accessibility in regions remote from the active site, particularly at the dimer interface (residues Asp³⁶⁶, His⁴⁵⁶, Lys⁴⁷¹, Tyr⁴⁸⁴, and Glu⁵⁴³). These allosteric effects likely contribute to the observed non-competitive inhibition kinetics against some substrates and explain why Adenosine 5'-(α,β-methylenediphosphate) can influence adenosine production even when cluster of differentiation 73 adopts alternative oligomeric states. The inhibitor's dual mechanism—combining competitive active-site blockade with allosteric restriction of domain dynamics—parallels the action of therapeutic anti-cluster of differentiation 73 monoclonal antibodies that lock the enzyme in inactive conformations [2] [7]. Furthermore, evidence suggests that prolonged Adenosine 5'-(α,β-methylenediphosphate) binding may disrupt cluster of differentiation 73's interaction with membrane microdomains and regulatory proteins, indirectly modulating enzymatic function through alterations in spatial organization within the cellular microenvironment [3] [10].
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